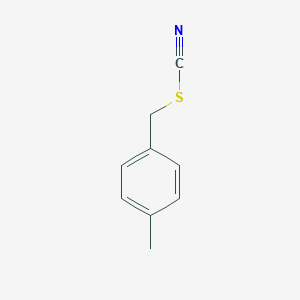

4-メチルベンジルチオシアネート

概要

説明

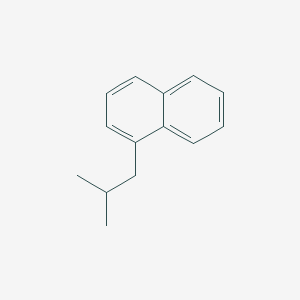

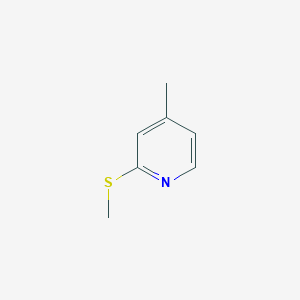

4-Methylbenzyl thiocyanate is a compound that has been studied for its interesting reactivity with various nucleophiles due to the presence of three electrophilic sites: the benzylic carbon, sulfur, and cyano carbon. These sites are susceptible to nucleophilic attack, leading to a range of chemical reactions and products .

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups and strategic reactions to build complex structures. For instance, the synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid demonstrates the utility of the methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) protecting group. This group facilitates the synthesis of macrocyclic polyamines, which are important in chelation and potentially in medical applications .

Molecular Structure Analysis

The molecular structure of 4-Methylbenzyl thiocyanate-related compounds has been elucidated using various spectroscopic techniques, including FT-IR, Raman, NMR, and mass spectrometry. X-ray crystallography has also been employed to determine the structural and conformational properties of these compounds, providing insight into their three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

4-Methylbenzyl thiocyanate undergoes nucleophilic substitution reactions with different nucleophiles, leading to a variety of secondary reactions. The selectivity of the nucleophilic attack on the three electrophilic sites can be rationalized using molecular orbital (MO) theory . Additionally, thiobenzoyl isocyanates, which are structurally related to 4-Methylbenzyl thiocyanate, participate in cycloaddition reactions with benzaldazines, yielding mono- and bis (4+2) cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylbenzyl thiocyanate and its derivatives can be inferred from their synthesis and molecular structure. The reactivity of the compound with nucleophiles indicates its potential utility in synthesizing a wide range of chemical entities. The spectroscopic data provide information on the vibrational and electronic environments of the molecule, which are crucial for understanding its reactivity and interactions with other molecules .

科学的研究の応用

求核置換反応

4-メチルベンジルチオシアネート: は、求核攻撃を受けやすいベンジル炭素、硫黄、シアノ炭素の3つの求電子部位を持つ化合物です . この特性により、求核置換反応における貴重な試薬となります。この反応では、様々な求核剤と反応して、攻撃部位に応じて異なる生成物を生成することができます。 例えば、エネルギーレベルの高い求核剤は硫黄原子を攻撃する傾向があり、他の求核剤はシアノ炭素またはベンジル炭素を攻撃する傾向があります .

抗菌用途

チオシアネート誘導体には、4-メチルベンジルチオシアネートを含む、優れた抗菌特性を示すものが多くあります . この化合物は、親分子にSCN基を導入することで、新規抗菌剤を合成するために使用できます。これにより、細菌感染症の新たな治療法開発の可能性が開かれます。

抗寄生虫活性

抗菌用途と同様に、4-メチルベンジルチオシアネートは抗寄生虫活性を持つことが確認されています . 誘導体は抗寄生虫薬の開発に利用でき、特に寄生虫が原因で発生する疾患の治療に役立ちます。

抗癌研究

チオシアネート基は、抗癌活性を有する生物活性分子に共通しています。4-メチルベンジルチオシアネートは、SCN基を含む小有機分子の合成に利用できます。これらは、抗癌剤としての可能性を秘めています .

プロテオミクス研究

この化合物は、タンパク質とその機能を研究するプロテオミクス研究の専門製品でもあります . 複雑な生物学的プロセスとタンパク質の健康と病気における役割を理解するのに役立ちます。

有機合成

4-メチルベンジルチオシアネート: は、有機合成における汎用性の高いビルディングブロックです。 様々なチオシアネート含有有機分子を構築するために使用できます。これらは、新規合成薬剤や天然物アナログの開発に役立ちます .

Safety and Hazards

将来の方向性

Thiocyanates, including 4-Methylbenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .

作用機序

Target of Action

4-Methylbenzyl thiocyanate is a complex compound that interacts with several targets. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon . These sites are capable of receiving nucleophilic attack, making them primary targets for the compound’s action .

Mode of Action

The compound’s interaction with its targets involves nucleophilic substitution . Nucleophiles with high energy levels, such as PhS− and CN−, appear to preferentially attack the sulfur atom . On the other hand, MeO− was found to attack preferably the cyanide carbon, while amines with low energy levels prefer the benzylic carbon .

Biochemical Pathways

The nucleophilic substitution on the sulfur or the cyanide carbon generates CN− or p-xylene-α-thiolate anion, strong nucleophiles, as the primary products . These primary products then initiate complex secondary reactions . The selective reactivities of the three attacking sites for nucleophiles in 4-Methylbenzyl thiocyanate have been rationalized in terms of MO theory .

Result of Action

The result of the compound’s action is the generation of strong nucleophiles, CN− or p-xylene-α-thiolate anion . These nucleophiles can then participate in further reactions, contributing to the compound’s overall biochemical activity .

特性

IUPAC Name |

(4-methylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKZGPBKYUQGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

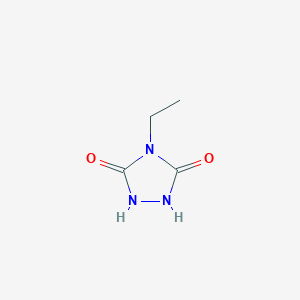

CC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172419 | |

| Record name | Thiocyanic acid, p-methylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18991-39-4 | |

| Record name | Thiocyanic acid, p-methylbenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, p-methylbenzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18991-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: 4-Methylbenzyl thiocyanate has three potential sites for nucleophilic attack. How does the nature of the nucleophile influence the site selectivity?

A1: 4-Methylbenzyl thiocyanate (4-MBTC) indeed presents three electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. The research demonstrates that the site of nucleophilic attack is highly dependent on the attacking nucleophile's Highest Occupied Molecular Orbital (HOMO) energy level [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)